N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide
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Overview
Description
The ethylsulfanyl moiety is introduced via alkylation reactions, typically using ethyl halides in the presence of a base.
Formation of the Isothiochromene Core
The core structure can be synthesized through a sequence of cyclization and substitution reactions, starting from appropriate benzene derivatives.
Linking the Components
The final step involves coupling the thiadiazole and isothiochromene fragments through amide bond formation, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial-scale production may involve optimization of the above synthetic routes to increase yield and purity. Automation and continuous flow reactions are often employed to achieve consistent quality and efficiency.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring
Starting with thiourea derivatives, the thiadiazole ring can be formed through cyclization reactions under specific conditions, often involving the use of dehydrating agents.
Chemical Reactions Analysis
Types of Reactions
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide can undergo several types of chemical reactions:
Oxidation and Reduction
This compound can be oxidized or reduced at various functional groups, particularly the sulfur and amide moieties.
Substitution
Substitution reactions can occur at the thiadiazole ring and isothiochromene core, involving nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Alkyl halides for alkylation, and various acids or bases for functional group interconversion.
Major Products
The reactions lead to a range of products depending on the conditions, including modified thiadiazole rings or altered isothiochromene structures.
Scientific Research Applications
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide has diverse applications:
Chemistry
Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology
Medicine
Investigated for its pharmacological properties, including potential anticancer, antibacterial, or antiviral activities.
Industry
Utilized in the development of new materials or chemical sensors.
Mechanism of Action
The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways depend on the biological context and the specific application.
Comparison with Similar Compounds
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide can be compared with other thiadiazole and isothiochromene derivatives. What sets it apart is the unique combination of functional groups, which confers distinctive chemical reactivity and biological activity.
Similar Compounds
Other thiadiazole derivatives
Isothiochromene analogs
Compounds with similar functional groups but different core structures
Conclusion
This compound is a fascinating compound with multifaceted applications in scientific research. Its unique structure and versatile reactivity make it a valuable subject for continued study and exploration.
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-oxoisothiochromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S3/c1-2-20-14-17-16-13(22-14)15-11(18)10-7-8-5-3-4-6-9(8)12(19)21-10/h3-7H,2H2,1H3,(H,15,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRINGYFNEUPNKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3C(=O)S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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